Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate
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Overview
Description
Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate can be achieved through a multi-step process involving the formation of the fluorenyl moiety, followed by the introduction of the pentylamino group and the phosphonate ester. One common method involves the following steps:
Formation of the Fluorenyl Moiety: The fluorenyl structure can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Pentylamino Group: The fluorenyl compound is then reacted with pentylamine under basic conditions to introduce the pentylamino group.
Phosphonate Ester Formation: Finally, the compound is treated with diethyl phosphite in the presence of a base to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a corrosion inhibitor and in the production of flame retardants.
Mechanism of Action
The mechanism of action of diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and undergoing catalysis.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar applications.
Diethyl chloromethylphosphonate: Another phosphonate compound with different substituents.
Diethyl methylphosphonate: A related compound with a methyl group instead of the fluorenyl moiety.
Uniqueness
Diethyl [9-(pentylamino)-9H-fluoren-9-yl]phosphonate is unique due to its fluorenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological molecules or materials are required.
Properties
CAS No. |
62614-11-3 |
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Molecular Formula |
C22H30NO3P |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
9-diethoxyphosphoryl-N-pentylfluoren-9-amine |
InChI |
InChI=1S/C22H30NO3P/c1-4-7-12-17-23-22(27(24,25-5-2)26-6-3)20-15-10-8-13-18(20)19-14-9-11-16-21(19)22/h8-11,13-16,23H,4-7,12,17H2,1-3H3 |
InChI Key |
LFSFSZKFJFDSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC |
Origin of Product |
United States |
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